molecular formula C19H20N4O2 B6429521 N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide CAS No. 2034223-51-1

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide

Cat. No. B6429521
CAS RN: 2034223-51-1
M. Wt: 336.4 g/mol
InChI Key: FGKPLWXTYGZMFA-UHFFFAOYSA-N
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Description

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide, otherwise known as N-PYCH-Indole-3-carboxamide, is a cyclic compound with a nitrogen atom at the center of the molecule. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. N-PYCH-Indole-3-carboxamide has been studied extensively over the past few decades, and has been demonstrated to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-PYCH-Indole-3-carboxamide has been studied extensively in the fields of medicinal chemistry and drug discovery. It has been demonstrated to have a variety of biochemical and physiological effects, and has been investigated as a potential therapeutic agent for a variety of diseases and disorders, such as depression, anxiety, and Alzheimer’s disease. In addition, N-PYCH-Indole-3-carboxamide has been studied for its potential applications in the fields of cancer research, neurodegenerative diseases, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of N-PYCH-Indole-3-carboxamide is not yet fully understood. However, it is believed to interact with a variety of receptors and enzymes, including serotonin receptors, GABA receptors, and monoamine oxidase. It is thought to modulate the activity of these receptors and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-PYCH-Indole-3-carboxamide has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of serotonin receptors and GABA receptors, leading to an increase in serotonin and GABA levels in the brain. In addition, it has been shown to inhibit the activity of monoamine oxidase, leading to an increase in the levels of monoamines in the brain. These effects have been linked to a variety of therapeutic effects, such as antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-PYCH-Indole-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound, and is easy to synthesize. It has a wide range of potential applications in medicinal chemistry and drug discovery. In addition, it has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body.
However, there are some limitations to using N-PYCH-Indole-3-carboxamide in lab experiments. It is a relatively new compound, and its exact mechanism of action is still not fully understood. In addition, its effects on the body can vary depending on the dose and the individual, making it difficult to predict its effects in a given situation.

Future Directions

N-PYCH-Indole-3-carboxamide is a promising compound with a variety of potential applications in medicinal chemistry and drug discovery. There are a number of potential future directions for research. These include further investigation into the exact mechanism of action of the compound, as well as the development of novel therapeutic agents based on the compound. In addition, further research into the potential therapeutic applications of N-PYCH-Indole-3-carboxamide, such as its use in the treatment of depression, anxiety, and Alzheimer’s disease, could prove to be beneficial. Finally, further research into the potential side effects of N-PYCH-Indole-3-carboxamide could help to ensure its safe use in the future.

Synthesis Methods

N-PYCH-Indole-3-carboxamide can be synthesized in a variety of ways. One of the most common methods is the condensation of 2-pyrazinone with N-methyl-indole-3-carboxamide. The reaction is typically carried out in aqueous solution at a temperature of 60-70°C. The reaction yields N-PYCH-Indole-3-carboxamide as the major product, with minor amounts of side products.

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(16-11-22-17-4-2-1-3-15(16)17)23-13-5-7-14(8-6-13)25-18-12-20-9-10-21-18/h1-4,9-14,22H,5-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKPLWXTYGZMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CNC3=CC=CC=C32)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-indole-3-carboxamide

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